

# Ethylenediamine dihydroiodide chemical properties and structure

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## Compound of Interest

Compound Name: *Ethylenediamine dihydroiodide*

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## Ethylenediamine Dihydroiodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ethylenediamine dihydroiodide** (EDDI), with the chemical formula  $C_2H_{10}I_2N_2$ , is an organic salt formed from the neutralization of ethylenediamine with hydroiodic acid.[1] It presents as a colorless to light yellow crystalline powder and is recognized for its high water solubility.[1] This document provides an in-depth overview of the chemical properties, structure, and experimental protocols related to EDDI, tailored for professionals in research and drug development. While primarily used as a nutritional supplement in animal feed to prevent iodine deficiency, its chemical characteristics are of interest for various applications in chemical synthesis.[1]

### Chemical and Physical Properties

A summary of the key quantitative data for **ethylenediamine dihydroiodide** is presented in the table below. It is important to note that the melting point has been reported with some variability in the literature, likely due to differences in purity and analytical methodology. The compound is expected to decompose at higher temperatures rather than exhibit a distinct boiling point.

Property	Value	Source(s)
Molecular Formula	C <sub>2</sub> H <sub>10</sub> I <sub>2</sub> N <sub>2</sub>	[1][2][3]
Molecular Weight	315.92 g/mol	[1][3]
Appearance	Colorless to light yellow crystalline powder	[1][4]
Melting Point	150 - 170 °C	[4][5]
Boiling Point	Decomposes upon heating	[5]
Solubility		
in Water	Highly soluble	[1][5]
in Ethanol	Moderately soluble	[5]
in Methanol	Soluble	[4]
in Benzene	Insoluble	[4]

## Chemical Structure

**Ethylenediamine dihydroiodide** is an ionic compound consisting of an ethylenediammonium dication ([H<sub>3</sub>N-CH<sub>2</sub>-CH<sub>2</sub>-NH<sub>3</sub>]<sup>2+</sup>) and two iodide anions (I<sup>-</sup>). The dication is formed by the protonation of both amine groups of the ethylenediamine molecule. The positive charge is localized on the nitrogen atoms. The crystal structure is stabilized by ionic bonds between the ethylenediammonium cation and the iodide anions. While specific crystallographic data for **ethylenediamine dihydroiodide** is not readily available in peer-reviewed literature, studies on analogous compounds like ethylenediamine dihydrochloride suggest that the ethylenediammonium cation typically adopts a trans (or anti-periplanar) conformation.[6] The crystal packing is expected to be significantly influenced by N-H...I hydrogen bonds.[6]

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **ethylenediamine dihydroiodide** are provided below. These protocols are based on established chemical principles and information gathered from various sources.

# Synthesis of Ethylenediamine Dihydroiodide

## Method 1: Direct Neutralization

This is the most straightforward method, involving the acid-base reaction between ethylenediamine and hydroiodic acid.<sup>[6]</sup>

### Materials:

- Ethylenediamine ( $\text{C}_2\text{H}_4(\text{NH}_2)_2$ )
- Hydroiodic acid (HI, 57% in water)
- Deionized water
- Isopropanol (for washing)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Büchner funnel and filter paper
- Vacuum flask
- Drying oven or vacuum desiccator

### Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar quantity of ethylenediamine in deionized water.
- Cool the flask in an ice bath to control the exothermic reaction.

- Slowly add a stoichiometric equivalent of 2 moles of hydroiodic acid for every 1 mole of ethylenediamine from a dropping funnel with continuous stirring.
- After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.
- Reduce the volume of the solvent by rotary evaporation until precipitation of the product is observed.
- Cool the mixture in an ice bath to maximize crystallization.
- Collect the crystalline product by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold isopropanol to remove any unreacted starting materials.
- Dry the purified **ethylenediamine dihydroiodide** in a vacuum desiccator or a drying oven at a low temperature (e.g., 40-50 °C) to a constant weight.

#### Method 2: In-situ Generation of Hydroiodic Acid

This method avoids the direct handling of concentrated hydroiodic acid by generating it in the reaction mixture. One approach involves the reaction of elemental iodine and a reducing agent in the presence of ethylenediamine. A patented method describes the use of elemental iodine and hydrazine hydrate.

#### Materials:

- Ethylenediamine ( $\text{C}_2\text{H}_4(\text{NH}_2)_2$ )
- Iodine ( $\text{I}_2$ )
- Hydrazine hydrate ( $\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$ )
- Deionized water
- Reaction vessel with cooling capabilities

- Stirrer

Procedure:

- Charge a reaction vessel with deionized water and ethylenediamine.
- Begin stirring the solution.
- Alternately add small portions of elemental iodine and a solution of hydrazine hydrate. The hydrazine reduces the iodine to iodide, which then forms hydroiodic acid in situ and subsequently reacts with the ethylenediamine.
- Continue the alternating additions while monitoring the reaction, ensuring a slight excess of hydrazine to prevent the accumulation of colored polyiodides.
- After all the iodine has been added and the solution is colorless, the reaction is complete.
- The product can be isolated by evaporation of the water, followed by crystallization, filtration, and drying as described in Method 1.

## Characterization of Ethylenediamine Dihydroiodide

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the ethylenediammonium cation.

- Sample Preparation: Dissolve 5-10 mg of the synthesized **ethylenediamine dihydroiodide** in a suitable deuterated solvent, such as deuterium oxide ( $D_2O$ ), in an NMR tube.
- $^1H$  NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the four equivalent methylene protons ( $-CH_2-CH_2-$ ). The chemical shift will be downfield compared to free ethylenediamine due to the deshielding effect of the adjacent positively charged ammonium groups. The protons of the ammonium groups ( $-NH_3^+$ ) may be observable, but their signal can be broad and may exchange with  $D_2O$ .
- $^{13}C$  NMR Spectroscopy: The carbon-13 NMR spectrum should exhibit a single resonance corresponding to the two equivalent methylene carbons.

## 2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.
- **Analysis:** The IR spectrum will show characteristic absorption bands for the N-H stretching of the ammonium group (typically a broad band in the range of 3200-2800  $\text{cm}^{-1}$ ), N-H bending vibrations (around 1600-1500  $\text{cm}^{-1}$ ), and C-H stretching and bending vibrations.

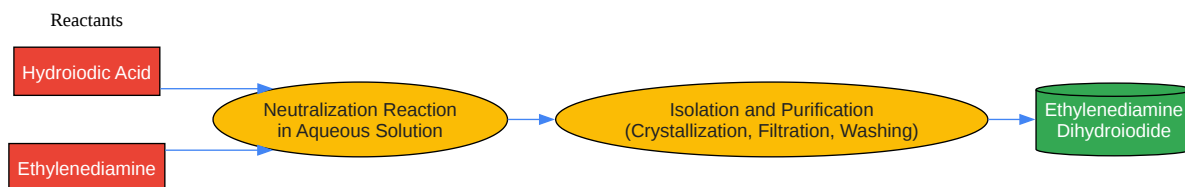
## 3. X-ray Crystallography

Single-crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

- **Crystal Growth:** Grow single crystals of **ethylenediamine dihydroiodide** suitable for X-ray diffraction by slow evaporation of a saturated aqueous or aqueous-ethanolic solution.
- **Data Collection:** Mount a suitable single crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature.
- **Structure Solution and Refinement:** Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and bond angles.<sup>[6]</sup>

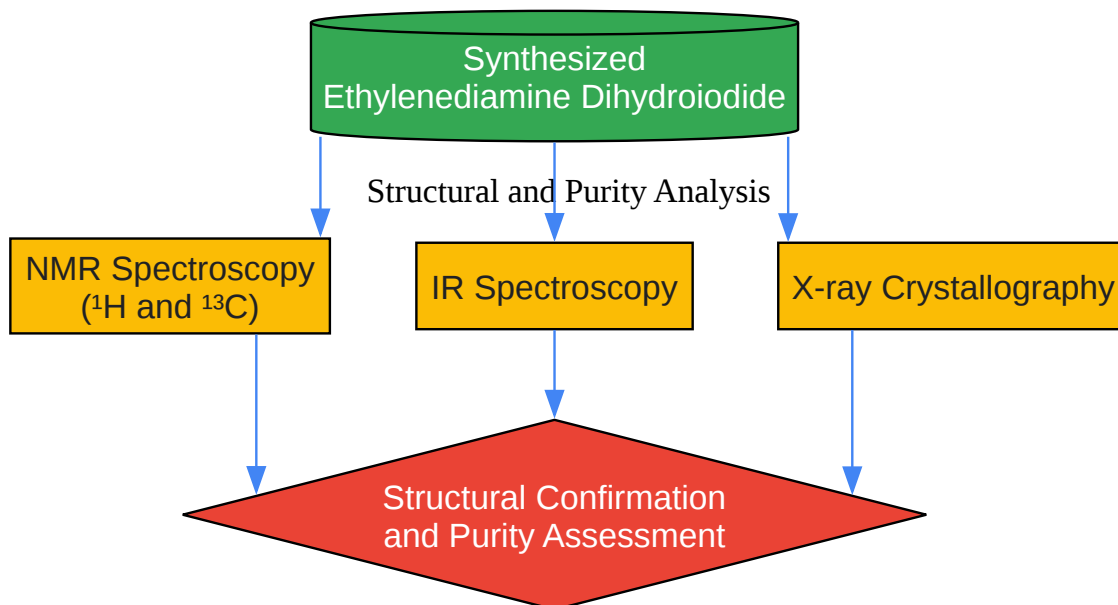
# Logical Relationships and Workflows

The synthesis and characterization of **ethylenediamine dihydroiodide** follow a logical progression. The following diagrams illustrate these workflows.



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Caption: Workflow for the synthesis of **ethylenediamine dihydroiodide**.



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Caption: Workflow for the characterization of **ethylenediamine dihydroiodide**.

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